tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.26 g/mol . It is characterized by the presence of a tert-butyl group, an amino group, and a difluoromethyl group attached to a pyrrolidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate and a difluoromethylating agent under controlled conditions . The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is utilized in various scientific research fields:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate: This stereoisomer has different spatial arrangement of atoms, which can influence its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18F2N2O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3 |
InChI Key |
IHBPOBJSXPGYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F |
Origin of Product |
United States |
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